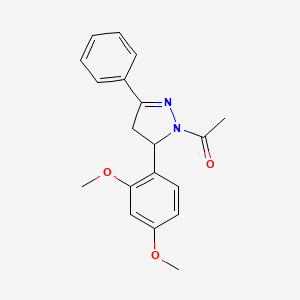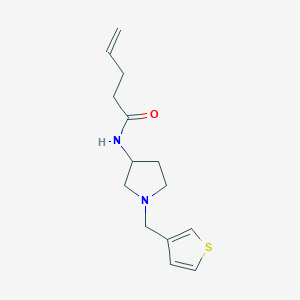
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially give this compound interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The thiophen-3-ylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolidine ring and a thiophene ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and thiophen-3-ylmethyl groups . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution reactions .作用機序
The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide involves modulation of ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. This modulation of ion channels can lead to changes in synaptic transmission and ultimately affect brain function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to enhance the activity of GABA(A) receptors in the brain, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide in lab experiments is its ability to modulate ion channels in the brain, which can have implications for the study of neurological disorders. Additionally, this compound has been shown to have high potency and selectivity for GABA(A) receptors, making it a useful tool for studying the role of these receptors in brain function. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide. One direction is to further explore its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, future studies could focus on the development of new compounds based on this compound with improved potency and selectivity for GABA(A) receptors. Finally, future studies could explore the potential toxicity of this compound and develop strategies to mitigate any potential harm.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and ultimately affecting brain function. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new insights into the treatment of neurological disorders.
合成法
There are various methods for synthesizing N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide. One of the most common methods involves the reaction of 3-thiophenemethylpyrrolidine with pent-4-enoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound with high purity and yield.
科学的研究の応用
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Safety and Hazards
特性
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-14(17)15-13-5-7-16(10-13)9-12-6-8-18-11-12/h2,6,8,11,13H,1,3-5,7,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTRVZDITEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

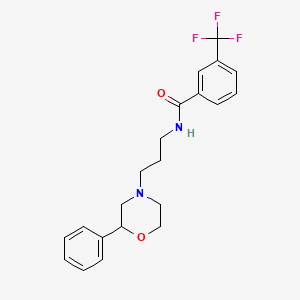
![N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2903124.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903126.png)
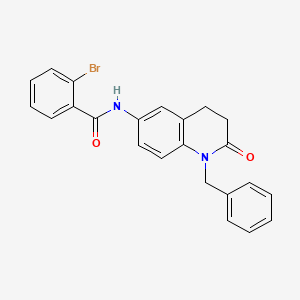
![1-(4-Butoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2903129.png)
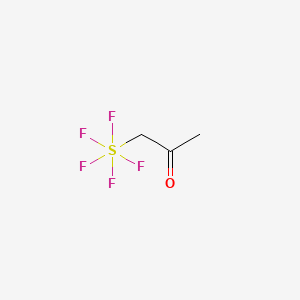
![N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2903135.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
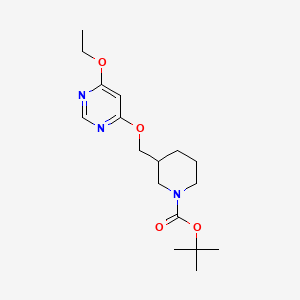
![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2903141.png)
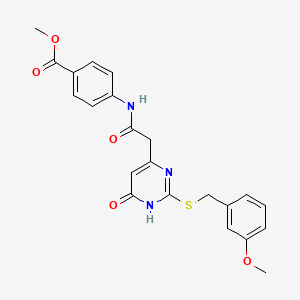
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide](/img/structure/B2903144.png)
